molecular formula C20H21N3O3S2 B11540653 3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11540653
M. Wt: 415.5 g/mol
InChI Key: FZOKOCGLPQGPFI-UHFFFAOYSA-N
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Description

3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: DTB , is a synthetic organic compound. Its chemical structure consists of a benzene ring substituted with a thiazole moiety and a sulfonamide group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthetic Routes: DTB can be synthesized through various routes. One common method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile with ethylenediamine in the presence of a catalytic amount of carbon disulfide. This yields 2-amino-3-(4,5-dihydro-1H-imidazol-2-yl)-4,5,6,7-tetrahydro-1-benzoselenophene. Further cyclocondensation with triethyl orthoformate, benzaldehyde, and carbon disulfide leads to tetracyclic imidazobenzoselenophenopyrimidine derivatives .

b. Industrial Production: While DTB is not widely produced industrially, research laboratories synthesize it for scientific investigations and applications.

Chemical Reactions Analysis

DTB undergoes several reactions:

    Oxidation: It can be oxidized using appropriate reagents.

    Reduction: Reduction reactions modify its functional groups.

    Substitution: Substituents on the benzene ring can be replaced. Common reagents include hydrazine hydrate, triethyl orthoformate, and sodium nitrite. Major products depend on reaction conditions and substituents.

Scientific Research Applications

a. Chemistry:

  • DTB serves as a versatile building block for designing novel heterocyclic compounds.
  • Researchers explore its reactivity in various reactions, contributing to the field of organic synthesis.
b. Biology and Medicine: c. Industry:
  • DTB’s applications in industry are limited due to its specialized nature. it may find use in fine chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which DTB exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

DTB’s uniqueness lies in its thiazole-sulfonamide combination. Similar compounds include other sulfonamides, thiazoles, and benzamides. DTB’s specific structure sets it apart.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

3-(diethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C20H21N3O3S2/c1-3-23(4-2)28(25,26)17-12-8-11-16(13-17)19(24)22-20-21-18(14-27-20)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,21,22,24)

InChI Key

FZOKOCGLPQGPFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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